N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene core, an acetyl group, an ethyl group, and a trifluoromethanesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.
Ethylation: The ethyl group can be added through an ethylation reaction using ethyl iodide and a base.
Formation of the Trifluoromethanesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonamide moiety.
Scientific Research Applications
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The trifluoromethanesulfonamide moiety, in particular, can interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
- N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoropropionamide
Uniqueness
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H16F3NO3S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H16F3NO3S/c1-3-9-4-10-5-12(18-22(20,21)14(15,16)17)6-11(10)7-13(9)8(2)19/h4,7,12,18H,3,5-6H2,1-2H3 |
InChI Key |
JWSBPFFTGBHZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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